molecular formula C17H19N7O2 B2892635 N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2200853-74-1

N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2892635
CAS RN: 2200853-74-1
M. Wt: 353.386
InChI Key: OCPFUKBSKODVJX-UHFFFAOYSA-N
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Description

The compound “N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Scientific Research Applications

Synthesis and Chemical Reactions

N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is related to compounds involved in various synthesis and chemical reaction studies. For instance, 3-Acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one, a compound with a somewhat similar structure, has been studied for its reactions with N,N-dimethylformamide dimethylacetal (DMFDMA), leading to the production of trisubstituted pyridine and other derivatives. These compounds have been screened for antimicrobial activities, indicating their potential in pharmaceutical applications (Farghaly, 2008).

Antiproliferative Activity

Compounds similar to this compound have been studied for their antiproliferative activities. For example, a study on [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives demonstrated inhibition of endothelial and tumor cell proliferation. This suggests potential applications in cancer research and treatment (Ilić et al., 2011).

Antitumor Activity

The chemical framework of this compound is similar to compounds studied for antitumor activities. A compound with a related structure, 8-carbamoyl-3-methylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, showed significant antitumor activity against various murine tumors, highlighting the potential of these compounds in developing new cancer therapies (Stevens et al., 1987).

properties

IUPAC Name

N,1-dimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O2/c1-11-18-19-14-6-7-15(20-24(11)14)23-9-12(10-23)22(3)17(26)13-5-4-8-21(2)16(13)25/h4-8,12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPFUKBSKODVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CC=CN(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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